molecular formula C40H62F3N11O11S B1496858 (2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B1496858
M. Wt: 962 g/mol
InChI Key: SMFSWWUKLUBEIT-WXZWFHAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a synthetic peptide composed of nine amino acids: proline, glycine, methionine, and arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. The final product is often purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for tissue engineering.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of (2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect cellular processes like proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid stands out due to its specific sequence and the presence of trifluoroacetate, which can enhance its stability and solubility. This makes it particularly useful in various research applications where stability and solubility are crucial.

Properties

Molecular Formula

C40H62F3N11O11S

Molecular Weight

962 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C38H61N11O9S.C2HF3O2/c1-59-21-14-23(44-30(50)22-43-32(52)26-10-4-17-46(26)35(55)27-11-5-18-47(27)33(53)24-8-2-15-41-24)31(51)45-25(9-3-16-42-38(39)40)34(54)48-19-6-12-28(48)36(56)49-20-7-13-29(49)37(57)58;3-2(4,5)1(6)7/h23-29,41H,2-22H2,1H3,(H,43,52)(H,44,50)(H,45,51)(H,57,58)(H4,39,40,42);(H,6,7)/t23-,24-,25-,26-,27-,28-,29-;/m0./s1

InChI Key

SMFSWWUKLUBEIT-WXZWFHAESA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5.C(=O)(C(F)(F)F)O

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C5CCCN5.C(=O)(C(F)(F)F)O

sequence

PPPGMRPP

Origin of Product

United States

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